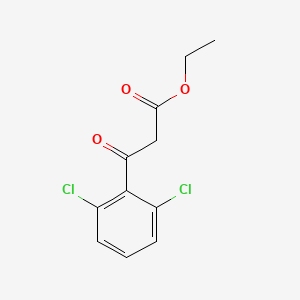

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUHMKHPXHMWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545696 | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-87-1 | |

| Record name | Ethyl 2,6-dichloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72835-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 2,6-dichloro-.beta.-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1.1 Claisen-Schmidt Condensation Followed by Esterification

- A common synthetic approach for related compounds involves the condensation of ethyl acetoacetate with a dichlorobenzaldehyde derivative under basic conditions (e.g., sodium ethoxide). This reaction forms the β-ketoester framework with the dichlorophenyl substituent.

- For the 2,6-dichlorophenyl variant, 2,6-dichlorobenzaldehyde would be the starting aromatic aldehyde.

- The reaction typically proceeds via a Claisen-Schmidt condensation mechanism, followed by esterification if needed to ensure the ethyl ester form.

- Reaction conditions often include reflux in ethanol or an appropriate solvent with a base catalyst, controlling temperature to optimize yield and purity.

1.2 Alkylation of Malonic Acid Derivatives

- An alternative method involves alkylation of malonic acid derivatives with suitable halogenated aromatic compounds.

- According to patent literature, malonic acid derivatives can be alkylated using alkylating agents such as 1,2-dibromoethane or related halides in polar aprotic solvents (e.g., dimethylformamide, dimethylsulfoxide) under nitrogen atmosphere with agitation to ensure thorough mixing.

- The molar ratio of malonic acid derivative to alkylating agent is carefully controlled, often near equimolar or with a slight excess of alkylating agent to drive the reaction to completion.

- The reaction may require extended stirring periods (several days) at ambient temperature to achieve high yield and purity.

- Post-reaction workup includes extraction, washing with acetic acid and brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

1.3 Esterification of 3-(2,6-dichlorophenyl)-3-oxopropanoic Acid

- The direct esterification of the corresponding 3-(2,6-dichlorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid is another route.

- This method is typically carried out under reflux conditions to ensure complete conversion.

- Industrially, this process may be optimized using continuous flow reactors with precise control over temperature, pressure, and reactant feed rates to maximize yield and product purity.

Industrial Production Considerations

- Industrial synthesis favors continuous flow methods for better control and scalability.

- Automated systems enable precise adjustment of reaction parameters, improving reproducibility and minimizing impurities.

- Use of polar aprotic solvents and nitrogen atmosphere is common to prevent side reactions and degradation.

- Purification steps often involve crystallization or chromatographic techniques to achieve high purity standards required for research and pharmaceutical applications.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reactants / Reagents | Solvents / Conditions | Reaction Time | Yield / Notes |

|---|---|---|---|---|

| Claisen-Schmidt condensation + esterification | Ethyl acetoacetate + 2,6-dichlorobenzaldehyde + NaOEt | Ethanol, reflux, basic conditions | Several hours | Moderate to high yield; base-catalyzed |

| Alkylation of malonic acid derivatives | Malonic acid derivative + halogenated alkylating agent (e.g., 1,2-dibromoethane) | Polar aprotic solvents (DMF, DMSO), N2 atmosphere | Days (up to 9-12 days) | High purity; requires careful molar ratio control |

| Acid-catalyzed esterification | 3-(2,6-dichlorophenyl)-3-oxopropanoic acid + ethanol + H2SO4 | Reflux in ethanol, strong acid catalyst | Several hours | Industrially scalable; continuous flow possible |

Research Findings and Analytical Data

- Purity and identity of the synthesized compound are commonly confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.

- High-performance liquid chromatography (HPLC) is used for purity assessment, often achieving ≥95% purity.

- Reaction monitoring can be performed by thin-layer chromatography (TLC) or HPLC to track conversion.

- Extended reaction times in alkylation methods are necessary due to slow kinetics but result in high yields and minimal side products.

- Industrial processes emphasize solvent choice and reaction atmosphere to suppress side reactions and improve reproducibility.

Notes on Related Compounds and Analogous Preparations

- Preparation methods for ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate provide useful analogs for the 2,6-dichloro isomer, sharing similar synthetic strategies and conditions.

- The position of chlorine substituents on the phenyl ring can influence reaction rates and yields, requiring optimization for each isomer.

- Use of protective atmospheres and dry solvents is standard to avoid hydrolysis and other side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can vary depending on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Chlorinated Derivatives

Key Differences :

- Electronic Effects : The ortho-chlorine groups withdraw electron density more strongly from the phenyl ring, altering resonance stabilization of the β-keto ester moiety.

Fluorinated Derivatives

Key Differences :

Methoxy- and Methyl-Substituted Analogs

Key Differences :

Heterocyclic Derivatives

Key Differences :

- Aromatic System : Pyridine-based analogs introduce nitrogen into the aromatic system, altering electronic properties and enabling coordination chemistry.

- Synthetic Accessibility : Lower yields (e.g., 45% for nitropyridine derivatives) suggest higher synthetic complexity compared to purely phenyl-based analogs .

Actividad Biológica

Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate (CAS: 72835-87-1) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C11H10Cl2O3

- Molecular Weight: 261.1 g/mol

- Purity: Typically ≥95% in commercial preparations .

The compound features a propanoate ester structure with a 2,6-dichlorophenyl group, which contributes to its unique reactivity and biological interactions.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug interactions.

- Protein-Ligand Interactions: It can bind to active or allosteric sites on enzymes, altering their function and affecting biochemical pathways.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates:

- Moderate Activity Against Pathogens: The compound shows efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings.

Neuroprotective Effects

In experimental models of bacterial meningitis induced by Streptococcus pneumoniae, this compound exhibited:

- Cerebroprotective Effects: Treated groups showed survival rates of up to 80%, indicating potential protective effects against neuroinflammation and neuronal damage.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial effects of this compound against clinical strains of E. coli and S. aureus. The compound was tested in vitro using standard disk diffusion methods. Results indicated inhibition zones ranging from 12 mm to 18 mm depending on concentration, suggesting moderate effectiveness against these pathogens.

-

Neuroprotective Research:

- In a controlled laboratory setting, researchers administered this compound via intrathecal injection in animal models subjected to bacterial meningitis. The study reported significant improvements in survival rates and neurological outcomes compared to control groups treated with saline solutions.

Summary of Findings

The biological activity of this compound highlights its potential as a pharmaceutical agent with applications in treating infections and neuroprotective therapies. Its ability to inhibit key metabolic enzymes suggests implications for drug interactions that warrant further investigation.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Neuroprotective | Significant survival rates in meningitis models | |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 |

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via esterification of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid with ethanol under acidic or basic catalysis. A common approach involves using sodium hydride (NaH) as a base to deprotonate the acid, followed by reaction with ethyl bromide or ethyl iodide . Yield optimization depends on reaction temperature (60–80°C), stoichiometric excess of ethanol, and inert atmosphere to prevent hydrolysis. Impurities like unreacted acid or diethyl ether byproducts are minimized via vacuum distillation or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the ester group (δ 4.2–4.4 ppm for CHCH) and aryl protons (δ 7.2–7.8 ppm for dichlorophenyl) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 291.0 for CHClO) and fragmentation patterns.

- IR Spectroscopy : Strong C=O stretches (~1730 cm for ester and ketone groups) .

Q. How can researchers purify this compound to ≥98% purity?

Methodological Answer: Sequential purification steps include:

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions at 2–8°C in amber vials with desiccants (e.g., silica gel). Monitor degradation via periodic TLC or HPLC; degraded samples show carboxylic acid peaks (R ~0.2 in 10% MeOH/CHCl) .

Q. How does the electronic effect of the 2,6-dichlorophenyl group influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing Cl groups reduce electron density at the ketone carbonyl, increasing electrophilicity for nucleophilic attacks (e.g., Grignard additions). Steric hindrance from the 2,6-substitution limits para-directed reactions, favoring meta-substitution in further derivatization .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity under nucleophilic vs. electrophilic conditions?

Methodological Answer: Under nucleophilic conditions (e.g., enolate formation with LDA), the ketone carbonyl undergoes α-deprotonation, enabling alkylation or aldol reactions. Electrophilic aromatic substitution (e.g., nitration) is disfavored due to deactivation by Cl; instead, Friedel-Crafts acylation requires Lewis acids like AlCl to activate the aryl ring . Kinetic studies (e.g., UV-Vis monitoring) show slower reaction rates compared to non-halogenated analogs.

Q. How can computational chemistry predict the compound’s interactions with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., ketone oxygen for hydrogen bonding). Molecular docking (AutoDock Vina) screens against enzymes like cytochrome P450, revealing binding affinities (∆G ≤ −7.5 kcal/mol). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in IC values (e.g., 10–50 μM in kinase assays) arise from assay conditions (pH, solvent DMSO%). Validate via:

- Dose-Response Curves : Test ≥10 concentrations in triplicate.

- Counter-Screens : Rule out false positives using orthogonal assays (e.g., SPR vs. fluorescence).

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation masking true activity .

Q. How does the compound behave under photolytic or oxidative stress conditions?

Methodological Answer: UV irradiation (254 nm) induces C-Cl bond cleavage, forming 3-(2-chloro-6-hydroxyphenyl)-3-oxopropanoate (LC-MS confirmation). Oxidative stress (HO/Fe) degrades the ester to carboxylic acid, monitored by H NMR loss of ethyl signals. Stabilizers like BHT (0.1%) reduce radical-mediated degradation .

Q. What are the challenges in scaling up enantioselective synthesis of derivatives?

Methodological Answer: Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% ee but suffers from low turnover (TON < 100). Mitigate via:

- Flow Chemistry : Continuous reactors improve mixing and heat transfer.

- Chiral Stationary Phases : HPLC with cellulose columns separates enantiomers post-synthesis.

- Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.